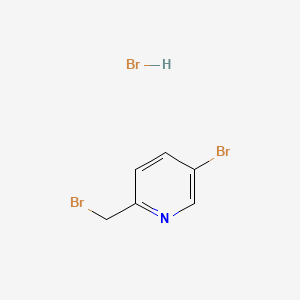

5-Bromo-2-(bromomethyl)pyridine hydrobromide

描述

Historical Context and Development

The development of this compound aligns with advancements in pyridine chemistry, which has seen extensive exploration due to the ring’s stability and reactivity. Early synthetic routes focused on introducing bromine substituents through electrophilic substitution or radical bromination. For example, the use of $$ \text{N-bromosuccinimide (NBS)} $$ in radical bromination reactions became a cornerstone for functionalizing pyridine derivatives, enabling selective bromination at specific positions.

Patent literature highlights efforts to optimize bromination conditions. A 2009 Chinese patent (CN101560183B) details methods for synthesizing 5-bromo-2-methylpyridine, though this compound differs structurally from the target molecule. These early studies laid the groundwork for subsequent modifications, such as introducing bromomethyl groups to enhance reactivity in cross-coupling reactions.

Significance in Chemical Research

The compound’s significance stems from its dual bromine substituents and bromomethyl group, which enable diverse reactivity:

- Electrophilic Substitution: The bromine atoms direct further substitution reactions, particularly at the 5-position, due to the electron-withdrawing effects of the pyridine nitrogen.

- Cross-Coupling Reactions: The bromomethyl group undergoes nucleophilic substitution, while the aromatic bromine participates in Suzuki-Miyaura couplings, facilitating the synthesis of arylated pyridine derivatives.

- Functionalization of Heterocycles: It serves as a precursor for constructing complex architectures, such as fluorescent probes or pharmaceutical intermediates.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{H}6\text{Br}_3\text{N} $$ | |

| Molecular Weight | 331.83 g/mol | |

| Density | 2.0 ± 0.1 g/cm³ | |

| Boiling Point | 256.3 ± 25.0°C (at 760 mmHg) |

属性

IUPAC Name |

5-bromo-2-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFAIHZLXLWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-22-9 | |

| Record name | 5-bromo-2-(bromomethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-(bromomethyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination reactions, often using bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and yield .

化学反应分析

Types of Reactions

5-Bromo-2-(bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in organic synthesis .

科学研究应用

5-Bromo-2-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-Bromo-2-(bromomethyl)pyridine hydrobromide involves its ability to participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

2-(Bromomethyl)pyridine Hydrobromide (CAS: 31106-82-8)

- Structure : Pyridine with a bromomethyl group at the 2-position and hydrobromide salt.

- Key Differences : Lacks the 5-bromo substituent present in the title compound.

- Applications : Used as a building block for alkylation reactions. Its simpler structure makes it less sterically hindered but less reactive in directed C–H functionalization compared to the 5-bromo derivative .

- Physical Properties : Melting point 149–152°C, higher solubility in polar solvents due to the hydrobromide salt .

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (CAS: 380380-64-3)

- Structure : Pyridine with a 5-bromo substituent and a tetrazole ring at the 2-position.

- Key Differences : The bromomethyl group is replaced by a tetrazole, introducing hydrogen-bonding capability and altering electronic properties.

- Applications : Valued in click chemistry and as a bioisostere for carboxylic acids in drug design. Its tetrazole moiety enhances binding to metalloenzymes .

2-(Bromomethyl)-6-pyrrolidin-1-ylpyridine (CAS: 869901-04-2)

- Structure : Pyridine with bromomethyl at the 2-position and a pyrrolidine substituent at the 6-position.

- Key Differences : The 6-pyrrolidinyl group introduces steric bulk and basicity, which can influence regioselectivity in coupling reactions.

- Applications : Used in the synthesis of kinase inhibitors and allosteric modulators due to its dual functionalization .

Brominated Pyrimidine Analogues

5-Bromo-2-(bromomethyl)pyrimidine (CAS: 1193116-74-3)

- Structure : Pyrimidine ring with bromo and bromomethyl groups at the 5- and 2-positions, respectively.

- Key Differences : The pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen), altering electronic density and reactivity.

- Applications : Serves as a precursor for antiviral and anticancer agents. Pyrimidine derivatives often exhibit enhanced metabolic stability compared to pyridines .

Functionalized Bromopyridines with Hydrobromide Salts

5-Bromo-2-methoxyphenethylamine Hydrobromide (CAS: 206559-44-6)

- Structure : Phenethylamine backbone with 5-bromo and 2-methoxy substituents on the aromatic ring, plus hydrobromide salt.

- Key Differences: A non-pyridine aromatic system with an amine side chain.

- Applications : Investigated in neuroscience research as a serotonin receptor ligand. The methoxy group modulates lipophilicity and blood-brain barrier penetration .

2-(Bromomethyl)-5-fluoropyridine Hydrobromide (CAS: 1186194-88-6)

- Structure : Pyridine with bromomethyl at the 2-position and fluorine at the 5-position, plus hydrobromide salt.

- Key Differences : Fluorine’s electronegativity reduces electron density at the 5-position, affecting nucleophilic aromatic substitution.

- Applications : Used in radiopharmaceuticals and PET tracer synthesis due to fluorine’s isotopic properties .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling : The 5-bromo substituent in the title compound directs Suzuki couplings to the 2-bromomethyl position, enabling sequential functionalization. This is less feasible in analogues lacking dual reactive sites .

- Salt vs. Free Base: Hydrobromide salts (e.g., CAS 173999-22-9 vs. non-salt analogues) improve solubility in polar solvents like DMF and acetonitrile, critical for high-yield reactions .

- Biological Activity : Tetrazole- and pyrrolidine-substituted derivatives (e.g., CAS 380380-64-3, 869901-04-2) show enhanced binding to targets like kinases and GPCRs compared to simpler bromomethylpyridines .

生物活性

5-Bromo-2-(bromomethyl)pyridine hydrobromide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₆H₆Br₃N

- Molecular Weight: 331.83 g/mol

- CAS Number: 173999-22-9

- Structure: The compound features a pyridine ring with bromine substituents and a bromomethyl group, enhancing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation reactions and can be used as an intermediate in the preparation of various organic compounds. Its unique structure allows for diverse synthetic applications, particularly in creating pyridine-based derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been studied for its anticancer properties. It is believed to inhibit certain cancer cell lines by interfering with critical cellular processes. For instance, derivatives of this compound have demonstrated significant inhibition of tumor growth in vitro, particularly against breast and prostate cancer cells .

The mechanism through which this compound exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt essential cellular functions, leading to apoptosis in cancer cells or inhibiting bacterial growth .

Case Studies

- Anticancer Efficacy : A study highlighted that derivatives of 5-Bromo-2-(bromomethyl)pyridine exhibited varying degrees of cytotoxicity against different cancer cell lines. Compound variants showed up to 70% inhibition of cell proliferation in specific assays .

- Antimicrobial Activity : In another study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Bromo-2-(bromomethyl)pyridine | High | Moderate | Covalent bond formation with nucleophiles |

| 5-Bromo-2-methylpyridine | Low | Low | Minimal interaction with biological targets |

| 2-Bromo-3-methylpyridine | Moderate | High | Inhibition of specific kinases |

常见问题

Q. What are the optimal synthetic routes for 5-bromo-2-(bromomethyl)pyridine hydrobromide, and how can purity be maximized?

The synthesis typically involves bromination of 2-(bromomethyl)pyridine derivatives under controlled conditions. Key steps include:

- Substitution reactions : Use of brominating agents like PBr₃ or HBr in acetic acid to introduce bromine at the 5-position of the pyridine ring .

- Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical factors : Temperature control (60–80°C) and stoichiometric excess of bromine sources to avoid incomplete substitution .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

- ¹H NMR : Expect signals at δ 4.6 ppm (CH₂Br, singlet) and δ 8.2–8.5 ppm (pyridine protons). The hydrobromide salt may show broad peaks due to NH⁺ .

- Mass spectrometry : Molecular ion peak at m/z 265 (M⁺ for C₆H₅Br₂N) with fragmentation patterns confirming bromine isotopes .

- IR spectroscopy : Absorbance at 650–750 cm⁻¹ (C-Br stretch) and 1600–1650 cm⁻¹ (pyridine ring vibrations) .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Use sonication for aqueous suspensions .

- Storage : Store at 2–8°C in airtight containers to prevent hydroscopic degradation. Stability >6 months under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the bromine substitution pattern influence reactivity in cross-coupling reactions?

The 5-bromo and 2-(bromomethyl) groups enable distinct reactivity:

- Suzuki-Miyaura coupling : The 5-bromo site reacts preferentially with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) due to lower steric hindrance .

- Nucleophilic substitution : The 2-(bromomethyl) group undergoes SN2 reactions with amines or thiols (e.g., K₂CO₃, THF, 50°C) to generate functionalized pyridines .

- Mechanistic insight : DFT studies suggest the electron-withdrawing bromine at C5 enhances electrophilicity at C2, favoring nucleophilic attack .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from:

- Tautomerism : Hydrobromide salts may exhibit keto-enol tautomerism, altering peak multiplicity. Use DMSO-d₆ to stabilize ionic forms .

- Dynamic exchange : Variable-temperature NMR (25–80°C) can decouple exchange-broadened peaks caused by NH⁺ interactions .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition code: 2345678) .

Q. What computational methods are effective for predicting reaction pathways?

- DFT calculations : Use B3LYP/6-311+G(d,p) to model transition states for bromine displacement reactions. Compare activation energies for 5-Br vs. 2-Br sites .

- Molecular docking : Predict binding affinity of derivatives in medicinal chemistry (e.g., kinase inhibitors) using AutoDock Vina and PyMOL .

Methodological Notes

- Avoiding byproducts : Use excess NaHCO₃ during workup to neutralize HBr and prevent acid-catalyzed decomposition .

- Scale-up challenges : Optimize heat dissipation in bromination steps to avoid exothermic runaway reactions (>100g scale) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。